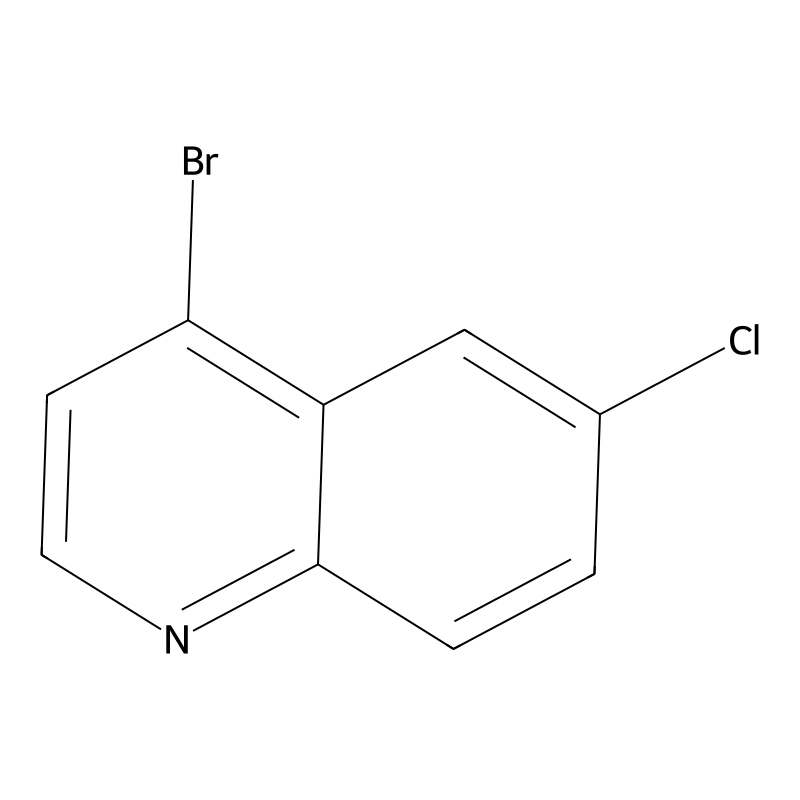

4-Bromo-6-chloroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 4-Bromo-6-chloroquinoline is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs and their uses would depend on the reactions the 4-Bromo-6-chloroquinoline is involved in.

- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . 4-Bromo-6-chloroquinoline could potentially be used to create functionalized quinoline motifs.

Pharmaceutical Intermediates

Functionalized Quinoline Motifs

- 4-Bromo-6-chloroquinoline is a type of halogenated heterocycle . Halogenated heterocycles are a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities.

Halogenated Heterocycles

Protozoan Parasite Growth Inhibitors

- 4-Bromo-6-chloroquinoline is often used as a building block in the synthesis of more complex molecules . This is due to its halogenated heterocycle structure, which can undergo various reactions to form new bonds.

Building Block for Complex Molecules

Radiosynthesis of Potential PET Agents

4-Bromo-6-chloroquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its molecular formula is , and it has a molecular weight of approximately . The compound features bromine and chlorine substituents at the 4 and 6 positions of the quinoline ring, respectively, which significantly influence its chemical reactivity and biological activity.

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions: It readily participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents at the 4-position .

Common reagents used in these reactions include nucleophiles like amines for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

The biological activity of 4-Bromo-6-chloroquinoline has garnered significant interest in medicinal chemistry. It exhibits potential antimicrobial, antiviral, and anticancer properties. The mechanism of action often involves the inhibition of DNA synthesis through interference with bacterial DNA gyrase and type IV topoisomerase . This makes it a valuable scaffold in drug discovery for developing new therapeutic agents.

The synthesis of 4-Bromo-6-chloroquinoline typically involves multi-step processes:

- Bromination and Chlorination: Starting from quinoline derivatives, bromination can be achieved using brominating agents followed by chlorination using phosphorus trichloride.

- One-Pot Sequential Reactions: A more efficient method involves one-pot sequential cyclization and palladium-catalyzed coupling reactions starting from 6-bromo-2-chloroquinoline-3-carboxaldehyde .

- Industrial Production: For large-scale production, optimized conditions are employed to enhance yield and purity while minimizing environmental impact .

4-Bromo-6-chloroquinoline has several applications across various fields:

- Medicinal Chemistry: It serves as an intermediate for synthesizing pharmaceuticals with potential therapeutic effects.

- Materials Science: The compound is utilized in developing organic semiconductors and advanced materials.

- Biological Research: It aids in studying biological pathways involving quinoline derivatives, contributing to our understanding of various diseases .

Research into the interaction studies of 4-Bromo-6-chloroquinoline focuses on its binding affinity with specific biological targets. These studies reveal that it may inhibit certain enzymes or interfere with DNA processes, leading to its observed biological effects. Detailed mechanistic studies are ongoing to elucidate its precise interactions within biological systems .

4-Bromo-6-chloroquinoline can be compared with several structurally similar compounds that also belong to the quinoline family:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-4-chloroquinoline | Bromine at position 6, chlorine at 4 | Different reactivity due to halogen positioning |

| 7-Bromo-2-chloroquinoline | Bromine at position 7, chlorine at 2 | Variation in biological activity due to structural changes |

| 3-Bromo-4-chloroquinoline | Bromine at position 3, chlorine at 4 | Unique interaction profiles with biological targets |

| 8-Bromo-4-chloroquinoline | Bromine at position 8, chlorine at 4 | Distinct chemical reactivity compared to others |

These compounds share similar structural features but differ in their halogen substitution patterns, which significantly influence their chemical properties and biological activities. The unique arrangement of bromine and chlorine in 4-Bromo-6-chloroquinoline contributes to its distinct reactivity profile, making it a valuable compound in both research and application contexts .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic